N-(2,2-Dimethylcyclobutyl)thietan-3-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2,2-Dimethylcyclobutyl)thietan-3-amine is a chemical compound with the molecular formula C11H21NS. It is a derivative of thietane, a four-membered sulfur-containing heterocycle. This compound is primarily used in industrial and scientific research applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,2-Dimethylcyclobutyl)thietan-3-amine involves several steps. One common method is the nucleophilic cyclization of 3-mercaptoalkyl halides or sulfonates . This intramolecular substitution reaction forms the thietane ring. Another method involves the photochemical [2 + 2] cycloaddition of alkenes and thiocarbonyl compounds .
Industrial Production Methods
Industrial production of this compound typically involves large-scale nucleophilic cyclization reactions. These reactions are carried out under controlled conditions to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
N-(2,2-Dimethylcyclobutyl)thietan-3-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert it into thiols or other reduced sulfur compounds.
Substitution: It can undergo nucleophilic substitution reactions, where the amine group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like alkyl halides and acyl chlorides are commonly used in substitution reactions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and other reduced sulfur compounds.
Substitution: Various substituted thietane derivatives.
Scientific Research Applications
N-(2,2-Dimethylcyclobutyl)thietan-3-amine is used in various scientific research applications, including:
Chemistry: As an intermediate in the synthesis of complex organic molecules.
Biology: In studies involving sulfur-containing heterocycles.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(2,2-Dimethylcyclobutyl)thietan-3-amine involves its interaction with molecular targets and pathways. The compound can act as a nucleophile, participating in various substitution and addition reactions. Its sulfur atom can form bonds with electrophilic centers, facilitating the formation of new chemical bonds .
Comparison with Similar Compounds
Similar Compounds
Thietan-3-amine: A simpler thietane derivative without the cyclobutyl group.
N-(2,4-Dimethylcyclohexyl)thietan-3-amine: Another thietane derivative with a different cycloalkyl group.
Uniqueness
N-(2,2-Dimethylcyclobutyl)thietan-3-amine is unique due to its specific cyclobutyl substitution, which imparts distinct chemical and physical properties. This makes it particularly useful in specialized research and industrial applications .
Properties
Molecular Formula |
C9H17NS |
---|---|
Molecular Weight |
171.31 g/mol |
IUPAC Name |
N-(2,2-dimethylcyclobutyl)thietan-3-amine |
InChI |
InChI=1S/C9H17NS/c1-9(2)4-3-8(9)10-7-5-11-6-7/h7-8,10H,3-6H2,1-2H3 |
InChI Key |
PQVDLCRGFQZMDS-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CCC1NC2CSC2)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.